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Compound of Interest

Compound Name: 3-Bromo-4-isopropylpyridine

Cat. No.: B049188 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-4-isopropylpyridine is a versatile heterocyclic building block crucial for

the synthesis of complex organic molecules in the pharmaceutical industry. Its pyridine core is

a common motif in many biologically active compounds. The presence of a bromine atom at the

3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the

formation of carbon-carbon and carbon-nitrogen bonds. This reactivity is instrumental in

constructing diverse molecular scaffolds for active pharmaceutical ingredients (APIs). This

document outlines detailed protocols for key synthetic transformations starting from 3-Bromo-
4-isopropylpyridine to generate valuable pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Formation of C(sp²)-
C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling

an organohalide with an organoboron compound.[1][2] This reaction is widely used to

synthesize biaryl and heteroaryl structures, which are prevalent in many pharmaceutical

agents. Starting with 3-Bromo-4-isopropylpyridine, various aryl, heteroaryl, or vinyl groups

can be introduced at the 3-position.

Logical Diagram: Suzuki-Miyaura Coupling Reaction
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Synthesis of 4-isopropyl-3-
phenylpyridine

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3-Bromo-4-
isopropylpyridine (1.0 mmol, 214.10 mg), phenylboronic acid (1.2 mmol, 146.3 mg), a

palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and a base like potassium

carbonate (2.0 mmol, 276.4 mg).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction

progress by TLC or GC-MS.

Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract

with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling
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Parameter
Reagent /
Condition

Purpose / Notes Typical Yield

Aryl Halide
3-Bromo-4-

isopropylpyridine
Starting material -

Boron Reagent
Aryl/Heteroaryl

Boronic Acid or Ester

Source of the new C-

C bond partner
-

Catalyst
Pd(PPh₃)₄, Pd(OAc)₂

with a ligand

Catalyzes the C-C

bond formation[3]
-

Base
K₂CO₃, Cs₂CO₃,

K₃PO₄

Activates the boronic

acid[4]
-

Solvent
Dioxane/H₂O,

Toluene, DMF

Provides a medium for

the reaction[5]
-

Temperature 80 - 110 °C
Provides energy for

the reaction
-

Yield - Varies by substrate 70-95%

Sonogashira Coupling: Formation of C(sp²)-C(sp)
Bonds
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon

bond between an aryl or vinyl halide and a terminal alkyne.[6][7] This reaction is invaluable for

synthesizing arylalkynes and conjugated enynes, which are key intermediates for various

pharmaceuticals, including kinase inhibitors.[8]

Logical Diagram: Sonogashira Coupling Reaction
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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